1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea
Description
1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea is a complex organic compound that features multiple functional groups, including thiazole, indole, and urea moieties. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C27H32ClN5O4S |
|---|---|
Molecular Weight |
558.1 g/mol |
IUPAC Name |
1-[5-[4-[[bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C27H32ClN5O4S/c1-3-33-16-23(31-27(36)29-14-18-4-7-25(37-2)22(28)12-18)21-13-19(5-6-24(21)33)26-30-20(17-38-26)15-32(8-10-34)9-11-35/h4-7,12-13,16-17,34-35H,3,8-11,14-15H2,1-2H3,(H2,29,31,36) |
InChI Key |
VVRQIPXYZCQXAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN(CCO)CCO)NC(=O)NCC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and indole intermediates, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, ethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea: Similar in structure but with different substituents.
Thiazole derivatives: Often investigated for their biological activities.
Indole derivatives: Known for their wide range of pharmacological properties.
Uniqueness
The uniqueness of 1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other compounds.
Biological Activity
The compound 1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea represents a novel class of biologically active compounds with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety, a thiazole ring, and a urea functional group. Its molecular formula and SMILES representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₅O₃S |
| SMILES | CC(C1=CC2=C(N=C(NC(=O)N)C(=C2C=C1)C)C(=O)N)C(C(C(C(C(C(C(C(C(C(C(C(C(C))))) |
Biological Activity
Research indicates that compounds featuring thiazole and indole structures often exhibit a broad spectrum of biological activities , including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of thiazole and indole possess significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains and fungi .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Urea derivatives have been noted for their ability to inhibit cancer cell proliferation in vitro. Specific studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
- Anti-inflammatory Effects : Compounds containing thiazole and indole rings have been investigated for their anti-inflammatory properties. These effects are often mediated through inhibition of pro-inflammatory cytokines and pathways .
- Enzyme Inhibition : The urea moiety is known to interact with various enzymes, including protein kinases. Studies have reported that similar compounds can inhibit kinases involved in cancer progression, suggesting a mechanism of action for the compound .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The urea group may form hydrogen bonds with the active site of kinases, inhibiting their function and thus affecting cell signaling pathways involved in growth and proliferation.
- Interference with DNA Synthesis : Indole derivatives can intercalate into DNA, disrupting replication processes.
- Modulation of Reactive Oxygen Species (ROS) : Some derivatives are known to affect ROS levels within cells, potentially leading to oxidative stress that can induce apoptosis in cancer cells.
Case Studies
Several studies highlight the biological activity of compounds structurally related to the target compound:
- Study on Antimicrobial Activity :
- Anticancer Activity Evaluation :
- Enzyme Inhibition Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
